molecular formula C6H6N2O2 B1590816 3-Methoxypyrazine-2-carbaldehyde CAS No. 63874-90-8

3-Methoxypyrazine-2-carbaldehyde

Cat. No. B1590816
CAS RN: 63874-90-8
M. Wt: 138.12 g/mol
InChI Key: PWNNCWQBJSXORO-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carbaldehyde (MPCA) is a chemical compound with a molecular formula of C7H7NO2. It is a heterocyclic aromatic compound that is commonly used in scientific research. MPCA is known for its unique chemical properties, which make it an important compound in various fields such as pharmaceuticals, agriculture, and food industry.

Scientific Research Applications

Photophysical Properties and Proton Transfer

  • Photophysical Phenomena : Research on similar molecules, such as 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP), has revealed unique photophysical properties. These compounds, despite their similar geometric conformations, exhibit different photophysical behaviors upon excitation. For example, HP shows an unusual non-fluorescent property due to an ultrafast excited state intramolecular proton transfer process (Yin et al., 2016).

Wine Aroma Components

  • Aroma Components in Wines : Methoxypyrazines, including 3-alkyl-2-methoxypyrazines which are structurally related to 3-Methoxypyrazine-2-carbaldehyde, are crucial aroma components in certain wines like Sauvignon Blanc. They contribute significantly to the vegetative character of these wines. Sensitive quantification techniques using chromatography-mass spectrometry have been developed for these compounds in wines (Alberts et al., 2016).

Effect on Wine Quality

  • Influence on Wine Quality : The presence and concentration of 3-alkyl-2-methoxypyrazines, closely related to 3-Methoxypyrazine-2-carbaldehyde, have a notable impact on wine quality. Studies have shown that various closure and packaging options can significantly affect the concentrations of these compounds during wine aging, thus influencing the overall wine sensory experience (Blake et al., 2009).

Viticultural and Enological Influence

  • Viticulture and Enology : The levels of methoxypyrazines in grapes, musts, and wines are influenced by various factors, including viticultural practices, light exposure, grape maturation, and vinification processes. These compounds significantly contribute to the aroma and flavor of many vegetables and certain grape varietals (Sidhu et al., 2015).

Analytical Methods for Detection

  • Analytical Detection in Wines : Advanced methods such as solid-phase microextraction and gas chromatography-mass spectrometry have been developed for the accurate quantification of 3-alkyl-2-methoxypyrazines in wines. These methods are crucial for analyzing the impact of these compounds on wine aroma and flavor (Lopez et al., 2011).

Biosynthesis in Grape Berries

  • Biosynthesis Pathway in Grapes : The biosynthesis of methoxypyrazines in grape berries involves key enzymes like methyltransferases. These enzymes are responsible for the final steps in synthesizing compounds like 3-isobutyl-2-methoxypyrazine, which are related to 3-Methoxypyrazine-2-carbaldehyde. This process significantly affects certain wine varieties’ flavor profiles (Dunlevy et al., 2013).

Influence of Environmental Factors

  • Impact of Environmental Factors : The concentration of methoxypyrazines in wines, and potentially related compounds like 3-Methoxypyrazine-2-carbaldehyde, is influenced by factors such as light exposure and temperature during bottle aging. This affects the sensory qualities of wines like Riesling and Cabernet Franc (Blake et al., 2010).

properties

IUPAC Name

3-methoxypyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNNCWQBJSXORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579085
Record name 3-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyrazine-2-carbaldehyde

CAS RN

63874-90-8
Record name 3-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyrazine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

To an cooled solution (−78° C. internal temp) of 1 g of methyl 3-methoxypyrazine-2-carboxylate in 50 mL of toluene was added 6 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of methanol and concentrated under reduced pressure. To a stirred solution of the residue in 100 mL of dichloromethane was added 10 mL of water, then 10 g of MgSO4. The mixture was filtered and 1.5 g of activated MnO2 was added. The mixture was heated to reflux under nitrogen for 5 h, then cooled and filtered. Concentration under reduced pressure gave the product as an odiferous solid: MS (m+1)=139.1; 1H NMR (400 MHz, CDCl3) 10.25 (s, 1H), 8.4 (m, 2H), 4.15 (s, 3H).
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DA Peters, RL Beddoes, PA Allway… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 2 scripts.iucr.org
C Wang, J Sperry - Tetrahedron, 2014 - Elsevier
… A solution of vinylmagnesium bromide (2.1 mL, 2.1 mmol, 1 M in THF) was added slowly to a solution of 3-methoxypyrazine-2-carbaldehyde (11) (193 mg, 1.4 mmol) in THF (25 mL) at −…
Number of citations: 11 www.sciencedirect.com
MLF de Bispo, CC de Alcantara… - Zeitschrift für …, 2015 - degruyter.com
Three crystal structures are reported here: (E,E)-arenecarbaldehyde 7-chloro-1-methyl-4H-quinolinyl-4-ylidene-hydrazones, 3, [arenecarbaldehyde = 3-MeOC 6 H 4 CHO (3a), 3,4-(MeO…
Number of citations: 3 www.degruyter.com
M Anaya-Ruiz, M Perez-Santos - Pharmaceutical Patent Analyst, 2021 - Future Science
… -biphenyl]-3,3′-diyl)bis(3-methoxypyrazine-2-carbaldehyde) from the reaction of 5,5′-(2,2… -dioxaborolane) with 5-bromo-3-methoxypyrazine-2-carbaldehyde catalyzed with Pd(PPh 3 ) …
Number of citations: 3 www.future-science.com
W Wang - 2014 - researchspace.auckland.ac.nz
This thesis describes efforts towards the total syntheses of the two natural products (+)- terreusinone (1) and schischkiniin (31). Two distinct total syntheses of (+)-terreusinone (1), a …
Number of citations: 0 researchspace.auckland.ac.nz

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